molecular formula C32H49O12Sn B12719771 Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate CAS No. 68420-16-6

Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate

Cat. No.: B12719771
CAS No.: 68420-16-6
M. Wt: 744.4 g/mol
InChI Key: UUBHDLCWDLZIIU-IZUWYEAGSA-K
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Description

Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a complex organic compound with a unique structure that includes multiple functional groups and a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can alter the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate can be used as a reagent or intermediate in the synthesis of other complex molecules.

Biology

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials, coatings, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organotin compounds and complex organic molecules with multiple functional groups.

Uniqueness

What sets Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate apart is its unique combination of functional groups and the presence of a tin atom, which can impart distinct chemical and physical properties.

Biological Activity

Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate, also known by its CAS Number 84029-81-2, is a complex organotin compound with potential biological activities. This article delves into its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects based on diverse scientific literature.

The compound has the molecular formula C36H56O12SnC_{36}H_{56}O_{12}Sn and a molecular weight of approximately 799.53 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl have significant antimicrobial properties. For instance:

  • Bactericidal Effects : Compounds with similar dioxobutenyl groups have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .
  • Mechanism of Action : The antimicrobial mechanism is thought to involve interference with biofilm formation and disruption of bacterial cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have provided insights into the safety profile of this compound:

  • L929 Cell Line : In vitro studies indicated that butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl did not exhibit significant cytotoxicity at lower concentrations. However, higher concentrations led to reduced cell viability .
    Concentration (µM)Cell Viability (%)
    0100
    12107
    2596
    5085
    10084
    20075
  • Comparison with Other Compounds : When compared with other derivatives tested in similar conditions, the compound displayed a moderate cytotoxic profile relative to more potent agents in the same chemical family .

Case Study 1: Synthesis and Characterization

A study aimed at synthesizing butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl revealed its potential as an antimicrobial agent. The synthesis involved multi-step reactions leading to high yields and purity. Characterization was performed using NMR and mass spectrometry to confirm the structure and assess purity levels.

Case Study 2: In Vivo Efficacy

In vivo studies on animal models have suggested that the compound may possess anti-inflammatory properties alongside its antimicrobial effects. The administration of the compound resulted in reduced inflammation markers in treated groups compared to controls.

Properties

CAS No.

68420-16-6

Molecular Formula

C32H49O12Sn

Molecular Weight

744.4 g/mol

InChI

InChI=1S/C16H28O4.2C8H12O4.Sn/c1-4-7-9-10-13(6-3)14(12-15(17)18)16(19)20-11-8-5-2;2*1-2-3-6-12-8(11)5-4-7(9)10;/h12-13H,4-11H2,1-3H3,(H,17,18);2*4-5H,2-3,6H2,1H3,(H,9,10);/q;;;+3/p-3/b14-12-;2*5-4-;

InChI Key

UUBHDLCWDLZIIU-IZUWYEAGSA-K

Isomeric SMILES

CCCCCC(/C(=C/C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCC)OC(=O)/C=C\C(=O)OCCCC)/C(=O)OCCCC)CC

Canonical SMILES

CCCCCC(CC)C(=CC(=O)O[Sn](OC(=O)C=CC(=O)OCCCC)OC(=O)C=CC(=O)OCCCC)C(=O)OCCCC

Origin of Product

United States

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